molecular formula C21H19NO5 B2567374 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-oxo-4-phenylbutanamide CAS No. 1448053-57-3

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-oxo-4-phenylbutanamide

Cat. No. B2567374
CAS RN: 1448053-57-3
M. Wt: 365.385
InChI Key: WHBGTZSVCQKZLM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[d][1,3]dioxol-5-yloxy group suggests that it might have a complex three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . Without specific information, it’s difficult to provide a detailed analysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Anticancer Activity

This compound has been evaluated for its potential as an anticancer agent. It’s been designed based on the activity of indoles against various cancer cell lines and synthesized via a Pd-catalyzed C-N cross-coupling . The structure–activity relationship study identified analogs with IC50 values ranging from 328 to 644 nM against certain cancer cell lines, indicating potent anticancer activity . Further studies revealed that these compounds could cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .

Lead Detection

A derivative of this compound has been used for the detection of carcinogenic lead (Pb2+). The study involved the synthesis of a novel ligand that was applied to an electrochemical sensor for the significant detection of Pb2+ ions . This application is crucial for environmental monitoring and public health safety, considering the toxic nature of lead.

Antitumor Evaluation

The compound has been part of a series of novel N-aryl derivatives synthesized and evaluated for their antitumor activities against various cell lines, including HeLa, A549, and MCF-7 . One of the synthesized compounds showed promising results and could be developed as a potential antitumor agent .

Tubulin Polymerization Inhibition

Based on the structural motif of indoles, which is present in this compound, there is potential for it to act as an antitubulin agent. Antitubulin agents target microtubules and their component protein, tubulin, causing mitotic blockade and cell apoptosis by modulating microtubule assembly .

Molecular Diversity Studies

The compound’s structure allows it to serve as a template for further optimization to afford more active analogs. This is particularly relevant in the context of molecular diversity studies, where a comprehensive understanding of the structure–activity relationships of indole anticancer molecules is sought .

Chemical Sensing

Beyond lead detection, the structural features of this compound suggest potential use in the broader field of chemical sensing. Its molecular framework could be adapted for the detection of other toxic metal ions or environmental pollutants, leveraging its ability to form complexes with specific ions or molecules .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the system in which it is used. Without specific information, it’s difficult to provide a detailed analysis .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-oxo-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5/c23-18(16-6-2-1-3-7-16)9-11-21(24)22-12-4-5-13-25-17-8-10-19-20(14-17)27-15-26-19/h1-3,6-8,10,14H,9,11-13,15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBGTZSVCQKZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-oxo-4-phenylbutanamide

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